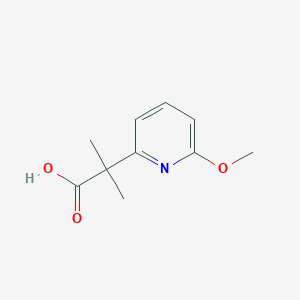

2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyridine derivatives is well-documented in the provided papers. Paper describes an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions to introduce the methoxy and bromo groups. This synthesis route highlights the reactivity of the pyridine ring and the ability to introduce various functional groups at specific positions on the ring.

Similarly, paper outlines a practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, starting from 2,6-dichloro-3-trifluoromethylpyridine. The process improvements mentioned in this paper, such as the regioselectivity with a nitrogen nucleophile and the conversion of the trifluoromethyl group into a methoxycarbonyl group, are relevant for understanding how different substituents on the pyridine ring can be manipulated.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a heterocyclic pyridine ring, which can be functionalized with various substituents. The papers do not directly provide information on the molecular structure of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid, but they do discuss the introduction of methoxy and methylamino groups to the pyridine ring . These modifications can influence the electronic distribution and steric hindrance within the molecule, which in turn affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse and can include nucleophilic substitutions, as well as the introduction of electrophiles after deprotonation or halogen exchange reactions . For instance, selective bromination and the introduction of various electrophiles through deprotonation or lithium-bromine exchange are discussed in paper . These reactions are crucial for the functionalization of the pyridine ring and can be used to infer the types of chemical reactions that 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid might undergo.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid, they do provide information on similar compounds. The presence of electron-donating groups like methoxy and electron-withdrawing groups like carboxylic acid can affect the acidity, basicity, solubility, and overall reactivity of the compound . These properties are important for understanding the behavior of the compound in various environments and can be used to predict its stability, reactivity, and potential applications in pharmaceuticals or other industries.

Wissenschaftliche Forschungsanwendungen

Bone Turnover and Osteoporosis Treatment

2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid is investigated for its potential in treating osteoporosis. Hutchinson et al. (2003) studied a compound closely related to it as an alpha(v)beta(3) receptor antagonist. This compound showed significant efficacy in in vivo models of bone turnover, making it a candidate for clinical development in osteoporosis treatment (Hutchinson et al., 2003).

Pharmaceutical Compound Hydration States

Zhao et al. (2009) explored the formation of multiple layer hydrates for a pharmaceutical compound structurally similar to 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid. This study is significant for understanding the physical properties of such compounds in various hydration states, impacting their stability and formulation (Zhao et al., 2009).

Protonation Sites and Hydrogen Bonding

The work by Böck et al. (2021) on protonation sites and hydrogen bonding in salts related to 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid contributes to understanding its chemical behavior. These insights are crucial for designing effective pharmaceutical formulations and understanding the compound's interaction mechanisms (Böck et al., 2021).

Synthesis and Application in Drug Development

The synthesis and application in drug development is another area where this compound is explored. Guo et al. (2006) described an efficient synthesis of a compound closely related to 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid, demonstrating its potential in the development of new drugs (Guo et al., 2006).

Radioligand Imaging

Gao et al. (2016) synthesized a compound structurally related to 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid for use as a PET radioligand. This application illustrates the potential of such compounds in medical imaging, particularly in diagnosing and monitoring diseases (Gao et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(6-methoxypyridin-2-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,9(12)13)7-5-4-6-8(11-7)14-3/h4-6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUOUKNNDKIAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2504019.png)

![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)

![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)

![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2504030.png)

![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)